molecular formula C12H15ClN2O B13445328 1-(Benzofuran-4-yl)piperazine hydrochloride

1-(Benzofuran-4-yl)piperazine hydrochloride

Cat. No.: B13445328
M. Wt: 238.71 g/mol
InChI Key: ZMUMNTUIKATVMT-UHFFFAOYSA-N
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Description

1-(Benzofuran-4-yl)piperazine hydrochloride is a chemical compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic compound known for its wide range of biological activities, while piperazine is a well-known scaffold in medicinal chemistry

Preparation Methods

The synthesis of 1-(Benzofuran-4-yl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)piperazine hydrochloride involves its interaction with various molecular targets:

These interactions result in the compound’s pharmacological effects, including its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

1-(Benzofuran-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)piperazine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H

InChI Key

ZMUMNTUIKATVMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=COC3=CC=C2.Cl

Origin of Product

United States

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